

N-(4-Methylumbelliferyl)-maleimide: A Technical Guide to its Photophysical Properties and Applications

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Compound of Interest

Compound Name: *N-(4-Methylumbelliferyl)-maleimide*

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This technical guide provides an in-depth overview of the core photophysical properties of N-(4-Methylumbelliferyl)-maleimide, a widely utilized fluorescent probe in biological and drug discovery research. While specific literature values for its quantum yield and extinction coefficient are not readily available, this document offers a comprehensive summary of the properties of its constituent chromophores, detailed experimental protocols for determining these key parameters, and a workflow for its primary application in thiol detection.

Core Concepts and Photophysical Properties

N-(4-Methylumbelliferyl)-maleimide is a bifunctional molecule comprising a 4-methylumbelliferyl (a derivative of coumarin) fluorophore and a maleimide reactive group. The maleimide moiety allows for covalent labeling of thiol groups, commonly found in cysteine residues of proteins. A key feature of this probe is the significant change in its fluorescence upon reaction with a thiol. The maleimide group itself exhibits a low molar extinction coefficient and is essentially non-fluorescent.^[1] The coumarin fluorophore, in this conjugated form, also displays quenched fluorescence. Upon reaction with a thiol via a Michael addition, the electronic structure of the molecule is altered, leading to a significant increase in fluorescence, a phenomenon often referred to as "turn-on" fluorescence. This property makes it a highly sensitive reagent for quantifying free thiols.

While precise quantitative data for N-(4-Methylumbelliferyl)-maleimide is not extensively published, the photophysical properties can be estimated by examining its core components. The fluorescent component is a derivative of 7-aminocoumarin. For instance, 7-Amino-4-methylcoumarin (AMC) exhibits excitation and emission maxima in the ranges of 344-351 nm and 430-445 nm, respectively.[2][3][4] Coumarin derivatives are known for their strong blue fluorescence and high sensitivity.[5] The quantum yield of coumarin dyes can be high, with some derivatives reaching values up to 0.83 in certain solvents.[6]

Quantitative Data Summary

The following table summarizes the known photophysical properties of the parent fluorophore, 7-Amino-4-methylcoumarin, which provides a basis for understanding the characteristics of N-(4-Methylumbelliferyl)-maleimide upon reaction with a thiol. The extinction coefficient for the maleimide group is also provided for context.

Compound/ Moiety	Molar					Solvent/Co nditions
	Excitation Max (λ_{ex})	Emission Max (λ_{em})	Extinction Coefficient (ϵ)	Quantum Yield (Φ)		
7-Amino-4-methylcoumarin (AMC)	344 - 351 nm[2][3][4]	430 - 445 nm[2][3][4]	Not specified	Not specified	Not specified	
Maleimide	302 nm[1]	Non-fluorescent[1]	620 $\text{M}^{-1}\text{cm}^{-1}$ [1]	~0	Not specified	
Various Coumarin Derivatives	Not specified	~390 - 480 nm[7]	Generally moderate[7]	Up to 0.83[6][8]	Solvent dependent	

Experimental Protocols

To empower researchers to precisely quantify the photophysical properties of N-(4-Methylumbelliferyl)-maleimide and its thiol adducts in their specific experimental systems, this section provides detailed methodologies for determining the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using spectrophotometry and is calculated based on the Beer-Lambert law.

Materials:

- N-(4-Methylumbelliferyl)-maleimide
- High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)
- UV-Vis spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Quartz cuvettes (typically 1 cm path length)

Procedure:

- Prepare a stock solution: Accurately weigh a small amount of N-(4-Methylumbelliferyl)-maleimide and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
- Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations. A minimum of five dilutions is recommended to ensure linearity.
- Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λ_{max}) using the spectrophotometer. Use the same solvent as a blank reference.
- Plot a calibration curve: Plot the measured absorbance at λ_{max} versus the molar concentration of the dilutions.
- Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$ (assuming a 1 cm path length).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common approach.

Materials:

- N-(4-Methylumbelliferyl)-maleimide (or its thiol adduct)
- A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H_2SO_4 , $\Phi = 0.54$, or a coumarin standard like Coumarin 1 in ethanol, $\Phi = 0.73$).
- High-purity, spectroscopic grade solvents.
- UV-Vis spectrophotometer.
- Spectrofluorometer.
- Quartz cuvettes (1 cm path length).

Procedure:

- Prepare stock solutions: Prepare stock solutions of both the sample and the standard in the same solvent.
- Prepare a series of dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
- Measure absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.
- Measure fluorescence emission: For each dilution, record the fluorescence emission spectrum, ensuring to use the same excitation wavelength and instrument settings for both

the sample and the standard.

- Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
- Calculate the quantum yield: The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

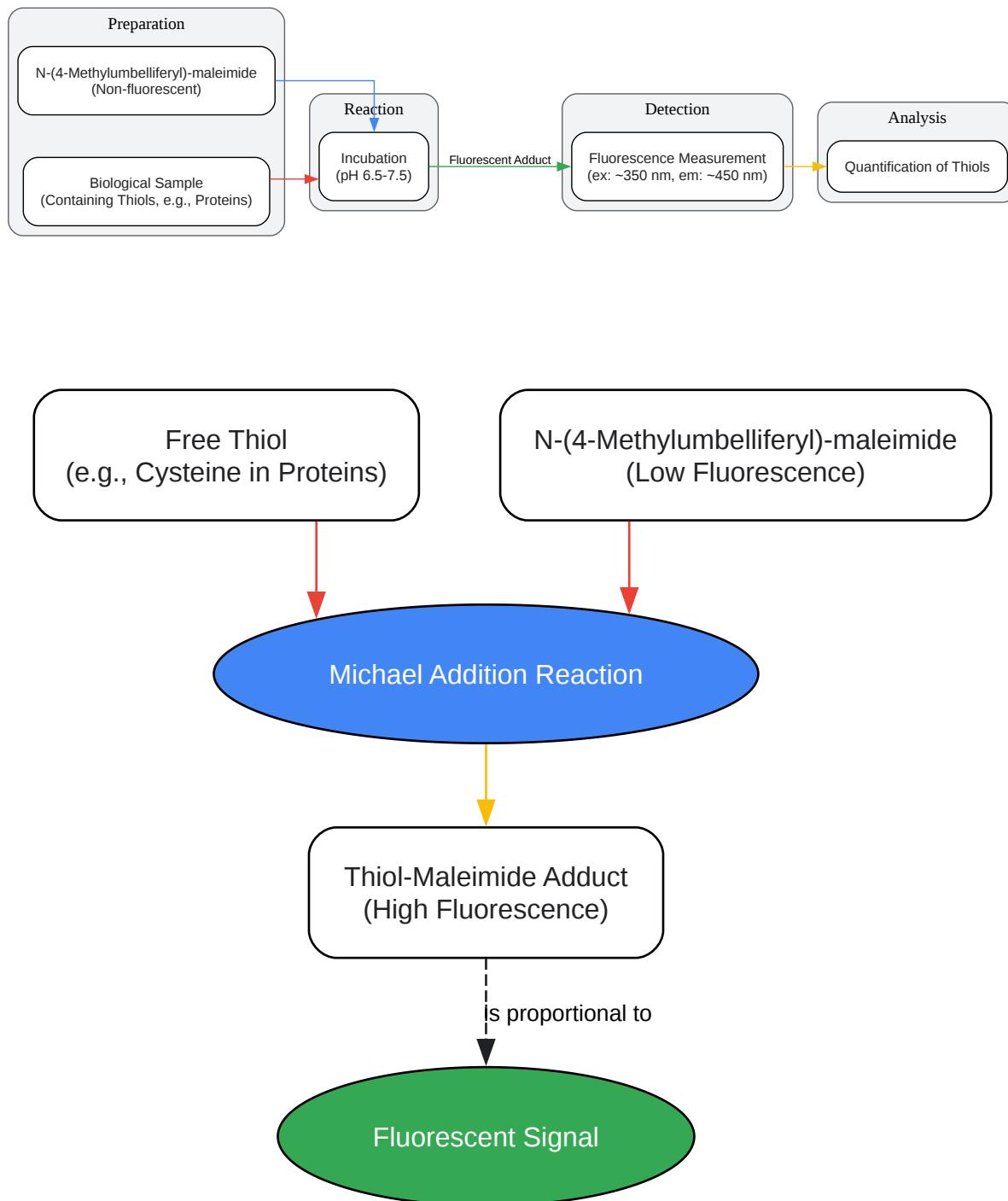
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (m_{\text{sample}} / m_{\text{standard}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$

where:

- Φ_{standard} is the quantum yield of the standard.
- m_{sample} and m_{standard} are the slopes of the linear regressions for the sample and the standard, respectively.
- η_{sample} and η_{standard} are the refractive indices of the solvents used for the sample and standard (if they are different).

Workflow for Thiol Detection using N-(4-Methylumbelliferyl)-maleimide

The primary application of N-(4-Methylumbelliferyl)-maleimide is the sensitive detection and quantification of free thiol groups in biological samples. The workflow involves the reaction of the non-fluorescent probe with a thiol-containing molecule, resulting in a highly fluorescent product.

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